molecular formula C15H14O4 B1234483 Phebalosin

Phebalosin

Cat. No.: B1234483
M. Wt: 258.27 g/mol
InChI Key: YTDNHMHONBWCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phebalosin is a member of the coumarins family, which are known for their diverse biological activities. This compound has a molecular formula of C15H14O4 and a molecular weight of 258.27 g/mol . It is characterized by the presence of a methoxy group at the 7th position and an epoxide group at the 8th position of the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phebalosin typically involves the reaction of 7-methoxycoumarin with an appropriate epoxide precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the formation of the epoxide ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Phebalosin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chromen-2-one derivatives .

Scientific Research Applications

Phebalosin has several scientific research applications:

Mechanism of Action

The mechanism of action of Phebalosin is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    7-Methoxycoumarin: Lacks the epoxide group but shares the methoxy group at the 7th position.

    8-Methoxypsoralen: Contains a methoxy group at the 8th position but has a different core structure.

    Coumarin: The parent compound without any substituents.

Uniqueness

Phebalosin is unique due to the presence of both a methoxy group and an epoxide ring, which confer distinct chemical reactivity and biological activity compared to other coumarins .

Properties

IUPAC Name

7-methoxy-8-(3-prop-1-en-2-yloxiran-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-8(2)13-15(19-13)12-10(17-3)6-4-9-5-7-11(16)18-14(9)12/h4-7,13,15H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDNHMHONBWCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C(O1)C2=C(C=CC3=C2OC(=O)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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